4-méthyl-6-phényl-2H-pyranone

Vue d'ensemble

Description

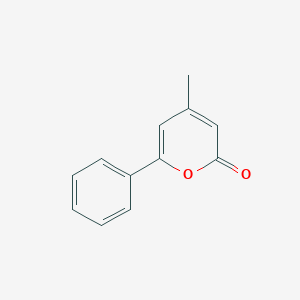

4-methyl-6-phenyl-2H-pyranone is an organic compound belonging to the pyranone family It is characterized by a pyran ring fused with a ketone group, and it has a methyl group at the 4-position and a phenyl group at the 6-position

Applications De Recherche Scientifique

4-methyl-6-phenyl-2H-pyranone has a wide range of scientific research applications, including:

Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural products.

Biology: It is used in the study of biological processes and the development of bioactive molecules.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

Target of Action

The primary target of 4-methyl-6-phenyl-2H-pyranone is the mitochondrial functionality within astrocytes . Astrocytes are a type of glial cell that perform many functions, including biochemical support of endothelial cells that form the blood-brain barrier, provision of nutrients to the nervous tissue, and maintenance of extracellular ion balance .

Mode of Action

4-Methyl-6-phenyl-2H-pyranone is used for the synthesis of N-hydroxypyridone derivatives . These derivatives interact with the mitochondria in astrocytes, leading to improved mitochondrial functionality . This interaction helps protect astrocytes against toxicity induced by hydrogen peroxide .

Biochemical Pathways

The compound affects the reactive oxygen species (ROS) pathway . By improving mitochondrial functionality, it helps to mitigate the damaging effects of ROS, such as those produced by hydrogen peroxide . This can lead to a decrease in oxidative stress within the astrocytes .

Pharmacokinetics

Its ability to protect astrocytes against hydrogen peroxide-induced toxicity suggests that it can cross the blood-brain barrier and reach the astrocytes in the brain .

Result of Action

The result of the action of 4-methyl-6-phenyl-2H-pyranone is the protection of astrocytes against hydrogen peroxide-induced toxicity . By improving mitochondrial functionality, it helps to reduce oxidative stress within these cells, thereby enhancing their survival and function .

Analyse Biochimique

Biochemical Properties

4-Methyl-6-phenyl-2H-pyranone can be used for the synthesis of N-hydroxypyridone derivatives

Cellular Effects

It has been shown to protect astrocytes against hydrogen peroxide-induced toxicity via improved mitochondrial functionality .

Molecular Mechanism

It is known to be involved in the synthesis of N-hydroxypyridone derivatives, which can protect astrocytes against hydrogen peroxide-induced toxicity via improved mitochondrial functionality .

Temporal Effects in Laboratory Settings

The product is stable for two years when stored at the recommended temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: . This method is favored due to its efficiency in forming the pyranone ring structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCR) that combine substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions . These conditions can include nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis, which offer high efficiency, atom economy, and environmentally friendly reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 4-methyl-6-phenyl-2H-pyranone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the ketone group to an alcohol.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkyl groups. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated or alkylated derivatives.

Comparaison Avec Des Composés Similaires

- 2H-Pyran-2-one, 4-methoxy-6-methyl-

- 4-Methoxy-6-phenethyl-2H-pyran-2-one

- 4-Methyl-6-phenyl-5,6-dihydro-2H-pyran-2-one

Uniqueness: 4-methyl-6-phenyl-2H-pyranone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Activité Biologique

4-Methyl-6-phenyl-2H-pyranone, a compound belonging to the pyranone family, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₀O₂

- Molecular Weight : 186.21 g/mol

- CAS Number : 4467-30-5

The structure of 4-methyl-6-phenyl-2H-pyranone features a pyran ring fused with a ketone group, characterized by a methyl group at the 4-position and a phenyl group at the 6-position. This unique substitution pattern contributes to its distinct chemical and biological properties.

Neuroprotective Effects

One of the notable biological activities of 4-methyl-6-phenyl-2H-pyranone is its neuroprotective effect, particularly in astrocytes. Research indicates that this compound can protect astrocytes against hydrogen peroxide-induced toxicity. The proposed mechanism involves enhancing mitochondrial functionality and modulating reactive oxygen species (ROS) pathways, which are crucial in cellular stress responses .

Anticancer Activity

4-Methyl-6-phenyl-2H-pyranone has also been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various human tumor cell lines. For instance, certain synthesized derivatives demonstrated significant anti-proliferative activities, with IC50 values indicating effective inhibition of cancer cell growth . The presence of electron-withdrawing groups in these derivatives enhances their cytotoxic potential.

Biological Activity Summary Table

| Biological Activity | Mechanism | Target Cells/Organisms | IC50 Values (µM) |

|---|---|---|---|

| Neuroprotection | Mitochondrial enhancement, ROS modulation | Astrocytes | Not specified |

| Anticancer | Cytotoxicity | Various human tumor cell lines | 0.25 - 0.59 |

| Antimicrobial | Inhibition of microbial growth | Bacteria and fungi | Not specified |

Study on Neuroprotection

A study highlighted the protective effects of 4-methyl-6-phenyl-2H-pyranone on astrocytes subjected to oxidative stress. The findings suggested that the compound could significantly reduce cell death caused by hydrogen peroxide exposure, thereby indicating its potential as a therapeutic agent in neurodegenerative diseases .

Anticancer Research

In another investigation, derivatives of 4-methyl-6-phenyl-2H-pyranone were synthesized and evaluated for their anticancer activities against multiple cell lines such as NCI-H460 and HCT-116. The results showed promising cytotoxic effects, with specific compounds achieving IC50 values as low as 0.25 µM against certain cancer types . Morphological assessments via fluorescent microscopy revealed significant changes in treated cells, further supporting the compound's potential as an anticancer agent.

Propriétés

IUPAC Name |

4-methyl-6-phenylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUWPRQLOLYFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480939 | |

| Record name | 2H-Pyran-2-one, 4-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4467-30-5 | |

| Record name | 2H-Pyran-2-one, 4-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.